3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
Description
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a specialized α-amino acid derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position. Its molecular formula is C₆H₉N₃O₂S, with a molecular weight of 187.22 g/mol . The compound exists in the (3R)-enantiomeric form (CAS: 1841667-18-2), which may influence its biological interactions and synthetic applications.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11) |
InChI Key |
QCNKVVAMACAZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to yield the target compound . Another approach includes the use of hydrazonoyl halides and potassium thiocyanate to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. This is achieved through the disruption of nucleic acid structures and inhibition of key enzymes involved in DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The thiadiazole moiety distinguishes this compound from analogs with other heterocycles:
- Imidazole Derivatives: Compounds like 3-(2-amino-4-(p-tolyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid () replace the thiadiazole with an imidazole ring. Imidazoles are more electron-rich due to their aromatic nitrogen atoms, which can enhance hydrogen-bonding interactions and alter solubility .
- Thiazole Derivatives: α-Amino acids containing thiazole rings (e.g., 2-amino-3-(4-methyl-2-arylthiazol-5-yl)propanoic acids in ) exhibit a sulfur and nitrogen heterocycle but lack the additional nitrogen atom present in thiadiazoles. This reduces ring strain and modifies electronic properties .
- Triazole Derivatives: The triazole-based 3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid () introduces a bromo substituent and a triazole ring, which is less electronegative than thiadiazoles, affecting reactivity and stability .
Table 1: Heterocyclic Core Comparison
Physicochemical and Functional Properties
- Solubility : The methyl group on the thiadiazole in the target compound likely enhances hydrophobicity compared to unsubstituted analogs. In contrast, imidazole derivatives with polar aryl groups (e.g., p-tolyl) may exhibit improved aqueous solubility .
- Chirality : The (3R)-configuration of the target compound () contrasts with racemic or undefined stereochemistry in some analogs, which is critical for enantioselective biological activity .
Biological Activity
3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a novel amino acid derivative featuring a thiadiazole ring. This compound has attracted attention due to its potential biological activities, which include antimicrobial properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.
Chemical Structure and Properties
The molecular formula of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is CHNOS, with a molecular weight of approximately 187.22 g/mol. The structure consists of an amino group and a carboxylic acid group attached to a propanoic backbone, along with a 4-methyl-1,2,3-thiadiazol-5-yl substituent. This unique configuration imparts specific chemical reactivities and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 187.22 g/mol |
| Structure | Chemical Structure |
| Functional Groups | Amino group, Thiadiazole ring |
Antimicrobial Activity
Research has demonstrated that 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid exhibits significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In vitro tests were conducted to assess the antibacterial efficacy of the compound against several bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
| Bacillus cereus | 14 mm |
These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively, suggesting its potential as an antimicrobial agent in therapeutic applications .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria, leading to cell death. The presence of the thiadiazole ring enhances its binding affinity to biological targets compared to other amino acids lacking such structures.
Structure-Activity Relationship
The structure-activity relationship (SAR) of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid indicates that variations in the thiadiazole substituent can significantly influence its biological activity. For example:
| Compound | Activity |
|---|---|
| (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid | Moderate antibacterial activity |
| (2R)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid | Lower antibacterial activity |
This highlights the importance of stereochemistry and functional groups in determining the efficacy of thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
